3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid CRT0036521 is a potent and selective inhibitor of AKR1C3.
Brand Name: Vulcanchem
CAS No.: 327092-81-9
VCID: VC0524478
InChI: InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19)
SMILES: C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Molecular Formula: C16H15NO4S
Molecular Weight: 317.4 g/mol

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

CAS No.: 327092-81-9

Cat. No.: VC0524478

Molecular Formula: C16H15NO4S

Molecular Weight: 317.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid - 327092-81-9

Specification

Description CRT0036521 is a potent and selective inhibitor of AKR1C3.
CAS No. 327092-81-9
Molecular Formula C16H15NO4S
Molecular Weight 317.4 g/mol
IUPAC Name 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid
Standard InChI InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19)
Standard InChI Key ZGVIUMKHTXKKOX-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Canonical SMILES C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator